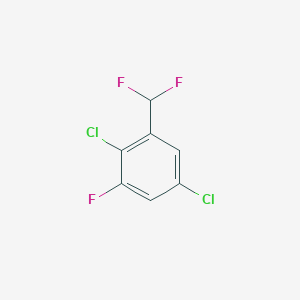

2,5-Dichloro-3-fluorobenzodifluoride

描述

属性

IUPAC Name |

2,5-dichloro-1-(difluoromethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPFLALUQGCBBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)F)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,5-Dichloro-3-fluorobenzodifluoride chemical structure and properties

A Note on Nomenclature: The topic of this guide is 2,5-Dichloro-α,α,α-trifluorotoluene, also known as 2,5-Dichlorobenzotrifluoride (CAS No. 320-50-3). It is presumed that the query "2,5-Dichloro-3-fluorobenzodifluoride" was a slight misnomer, as "benzotrifluoride" is the standard chemical nomenclature for a benzene ring substituted with a trifluoromethyl (-CF3) group, a structure highly pertinent to medicinal and materials chemistry. This guide will focus on the accurately identified and widely documented compound, 2,5-Dichlorobenzotrifluoride.

Introduction

2,5-Dichloro-α,α,α-trifluorotoluene is a halogenated aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. The strategic placement of two chlorine atoms and a trifluoromethyl group on the benzene ring imparts a unique combination of lipophilicity, metabolic stability, and electronic properties. These characteristics make it a valuable intermediate and building block for the synthesis of complex, high-value molecules. The trifluoromethyl group, in particular, is a well-established pharmacophore that can enhance the efficacy, pharmacokinetics, and binding affinity of drug candidates.[1][2][3][4] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, with a focus on providing practical insights for researchers and development professionals.

Chemical Structure and Identification

The molecular structure of 2,5-Dichloro-α,α,α-trifluorotoluene consists of a benzene ring substituted at positions 2 and 5 with chlorine atoms and at position 1 with a trifluoromethyl group.

Caption: Chemical structure of 2,5-Dichloro-α,α,α-trifluorotoluene.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 320-50-3 | [5][6][7] |

| IUPAC Name | 1,4-dichloro-2-(trifluoromethyl)benzene | [5][7] |

| Synonyms | 2,5-Dichloro-α,α,α-trifluorotoluene, 2,5-Dichlorobenzotrifluoride | [5] |

| Molecular Formula | C7H3Cl2F3 | [5][6][7][8] |

| Molecular Weight | 215.00 g/mol | [5][6][8] |

| InChI Key | DYBYUWVMLBBEMA-UHFFFAOYSA-N | [5][6][7] |

| SMILES | FC(F)(F)c1cc(Cl)ccc1Cl | [7] |

Physicochemical Properties

The physical and chemical properties of 2,5-Dichloro-α,α,α-trifluorotoluene are crucial for its handling, storage, and application in synthesis. It is a colorless liquid at room temperature with a high density and a characteristic odor.

Table 2: Physicochemical Data

| Property | Value | Unit | Source |

| Appearance | Clear, colorless liquid | [7] | |

| Form | Liquid | ||

| Density | 1.483 | g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.483 | ||

| Flash Point | 76 °C (168.8 °F) - closed cup | °C (°F) | |

| Octanol/Water Partition Coefficient (logPoct/wat) | 4.012 (Crippen Calculated) | [8] | |

| Water Solubility (log10WS) | -3.95 (Crippen Calculated) | mol/L | [8] |

The high LogP value indicates significant lipophilicity, suggesting good solubility in organic solvents and poor solubility in water.[8] This property is often desirable in drug candidates to facilitate passage through biological membranes.

Synthesis and Manufacturing

The synthesis of substituted benzotrifluorides often involves multi-step processes, including chlorination and fluorination reactions. While specific proprietary manufacturing processes may vary, general synthetic strategies can be inferred from the chemical literature and patents. A common approach involves the chlorination of a suitable toluene or benzotrifluoride precursor, followed by fluorination.

For instance, a general method for preparing benzotrifluorides involves the fluorination of corresponding trichloromethyl compounds with hydrogen fluoride.[9] The synthesis of the chlorinated precursor can be achieved through various chlorination methods, such as direct chlorination of a substituted toluene in the presence of a catalyst like ferric chloride.[9] Another patented method describes the preparation of chlorobenzotrifluorides by treating a nitrobenzotrifluoride with molecular chlorine in the presence of a metal salt and a sulfur compound catalyst.[10]

A plausible synthetic workflow for 2,5-Dichloro-α,α,α-trifluorotoluene is outlined below.

Caption: Plausible synthetic workflow for 2,5-Dichloro-α,α,α-trifluorotoluene.

Reactivity and Chemical Behavior

The reactivity of 2,5-Dichloro-α,α,α-trifluorotoluene is governed by the interplay of its three electron-withdrawing substituents. The trifluoromethyl group and the two chlorine atoms deactivate the benzene ring towards electrophilic aromatic substitution. Any such reactions would be directed to the positions ortho and para to the trifluoromethyl group (positions 3, 4, and 6). However, the deactivating effect is strong, often requiring harsh reaction conditions.

The chlorine atoms on the ring can participate in nucleophilic aromatic substitution reactions, particularly if activated by an ortho or para electron-withdrawing group. They can also be subject to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are powerful tools for C-C and C-N bond formation, making this compound a versatile building block in organic synthesis.

Applications in Research and Drug Development

The primary value of 2,5-Dichloro-α,α,α-trifluorotoluene lies in its role as a chemical intermediate. The trifluoromethyl group is a key structural motif in many pharmaceuticals and agrochemicals due to its ability to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[1][4][11]

While specific drugs synthesized directly from this starting material are not extensively documented in the public domain, its structure is representative of the types of fluorinated building blocks used in drug discovery.[2][3] For example, fluorinated and chlorinated nicotinic acid derivatives are precursors in the synthesis of complex drugs like Sotorasib, an anticancer agent.[2][4] The presence of multiple halogen atoms provides synthetic handles for further elaboration into more complex molecular architectures.

One documented application is its use as an internal standard in the quantitative analysis of hexafluoropropylene/vinylidene fluoride copolymers by continuous-wave NMR spectroscopy.

Spectroscopic Data Analysis

Spectroscopic analysis is essential for the identification and quality control of 2,5-Dichloro-α,α,α-trifluorotoluene.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching vibrations for the aromatic ring, C-C stretching within the ring, and strong absorptions corresponding to the C-F bonds of the trifluoromethyl group. The C-Cl stretching vibrations would also be present. The National Institute of Standards and Technology (NIST) provides a reference gas-phase IR spectrum for this compound.[5]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z 214, corresponding to the molecular weight of the compound with the most abundant isotopes of chlorine (³⁵Cl). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms, with M+2 and M+4 peaks of specific relative intensities. Fragmentation would likely involve the loss of chlorine and fluorine atoms. NIST maintains a reference mass spectrum for this compound.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be relatively simple, showing signals for the three aromatic protons. The chemical shifts and coupling patterns would be influenced by the surrounding chloro and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the seven carbon atoms, with the carbon of the CF₃ group being significantly split by the three fluorine atoms (a quartet).

-

¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet for the three equivalent fluorine atoms of the CF₃ group.

-

Safety and Handling

2,5-Dichloro-α,α,α-trifluorotoluene is a hazardous chemical and must be handled with appropriate safety precautions.

Table 3: Hazard Information

| Hazard Category | Description | Source |

| GHS Pictograms | GHS05 (Corrosion) | |

| Signal Word | Danger | |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] |

| Storage Class | 8A: Combustible corrosive hazardous materials. |

Handling and Storage:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[12]

-

Avoid contact with skin, eyes, and clothing.[12]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[12]

-

Incompatible with strong oxidizing agents and strong bases.[12]

First Aid Measures:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Conclusion

2,5-Dichloro-α,α,α-trifluorotoluene is a key chemical intermediate with a unique substitution pattern that makes it valuable for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors. Its physicochemical properties, driven by the presence of chlorine and trifluoromethyl groups, offer advantages in modulating the characteristics of target molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in research and development. As the demand for novel, high-performance chemicals continues to grow, the importance of such versatile building blocks is set to increase.

References

-

Cheméo. (n.d.). Chemical Properties of 2,5-Dichlorobenzotrifluoride (CAS 320-50-3). Retrieved from [Link]

-

NIST. (n.d.). 2,5-Dichlorobenzotrifluoride. NIST Chemistry WebBook. Retrieved from [Link]

- Finger, G. C., & Kruse, C. W. (1956). Aromatic fluorine compounds. I. The synthesis of 2,5- and 3,5-difluorobenzotrifluorides. Journal of the American Chemical Society, 78(11), 2590–2592.

-

NIST. (n.d.). 2,5-Dichlorobenzotrifluoride. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichlorofluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichloro-3-fluoropyridine. Retrieved from [Link]

- Bayer AG. (1990). Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides. U.S.

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207.

-

Cole-Parmer. (2005). Material Safety Data Sheet - 3-Fluorobenzotrifluoride, 99%. Retrieved from [Link]

- Imperial Chemical Industries PLC. (1985). Preparation of chlorobenzotrifluoride compounds.

- Zhejiang Weihua Chemical Co., Ltd. (2014). Method for preparing 3, 4-dichlorobenzotrifluoride.

- Kumar, A., & Singh, B. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Genetic Engineering and Biotechnology, 21(1), 54.

-

PubChem. (n.d.). 2,5-dichlorobenzotrifluoride. Retrieved from [Link]

- Ali, S., Bolinger, A. A., & Zhou, J. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Current Topics in Medicinal Chemistry, 24(10).

- Rizzo, C., Amata, S., Pibiri, I., Pace, A., Buscemi, S., & Palumbo Piccionello, A. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3745.

- Rizzo, C., Amata, S., Pibiri, I., Pace, A., Buscemi, S., & Palumbo Piccionello, A. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3745.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,5-Dichlorobenzotrifluoride [webbook.nist.gov]

- 6. 2,5-Dichlorobenzotrifluoride [webbook.nist.gov]

- 7. 2,5-Dichlorobenzotrifluoride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. 2,5-Dichlorobenzotrifluoride (CAS 320-50-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google Patents [patents.google.com]

- 10. Preparation of chlorobenzotrifluoride compounds - Patent 0150587 [data.epo.org]

- 11. iris.unipa.it [iris.unipa.it]

- 12. fishersci.com [fishersci.com]

Comparative Technical Guide: 2,5-Dichloro-3-fluorobenzodifluoride vs. Benzotrifluoride

Executive Summary

This technical guide analyzes the structural, physicochemical, and synthetic distinctions between 2,5-Dichloro-3-fluorobenzodifluoride (a specialized, high-value intermediate) and Benzotrifluoride (a commodity solvent and general building block).

For drug development professionals, the core distinction lies not just in the substitution pattern, but in the bioisosteric utility of the difluoromethyl (

Part 1: Molecular Architecture & Physicochemical Properties[1]

The fundamental difference between these two entities stems from the electronic and steric properties of their fluorinated tails and the specific halogenation pattern on the aromatic ring.

The Fluorinated Moiety: vs.

The transition from a trifluoromethyl group (in benzotrifluoride) to a difluoromethyl group (in the specific intermediate) is a strategic modification in medicinal chemistry.

-

Benzotrifluoride (

): The -

2,5-Dichloro-3-fluorobenzodifluoride (

): The

Comparative Property Matrix

| Feature | Benzotrifluoride (General) | 2,5-Dichloro-3-fluorobenzodifluoride (Specific) |

| Formula | ||

| Fluorinated Group | Trifluoromethyl ( | Difluoromethyl ( |

| Primary Role | Solvent, Reagent, Metabolic Blocker | Advanced Intermediate, H-Bond Donor Scaffold |

| H-Bond Acidity | None | Weak Donor (Polarized |

| Lipophilicity ( | High (Increases | Moderate (Lower |

| Metabolic Stability | Excellent (Metabolically inert) | Good (Resistant, but |

| Electronic Effect | Strong | Strong |

| Bioisostere For |

Part 2: Synthetic Methodologies

The synthesis of these two compounds illustrates the divergence between commodity chemical production and fine chemical synthesis.

Benzotrifluoride Synthesis (Industrial Scale)

Benzotrifluoride is typically produced via the Swarts reaction or radical chlorination followed by fluorination. This is a robust, high-temperature process suited for bulk solvents.

2,5-Dichloro-3-fluorobenzodifluoride Synthesis (Precision Scale)

The synthesis of the difluoromethyl analog requires milder, more selective conditions to preserve the specific halogenation pattern (2,5-dichloro-3-fluoro). The most common route involves the fluorination of the corresponding benzaldehyde using nucleophilic fluorinating agents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

Experimental Protocol: Deoxo-Fluor Deoxyfluorination

-

Objective: Conversion of 2,5-dichloro-3-fluorobenzaldehyde to 2,5-dichloro-3-fluorobenzodifluoride.

-

Reagents: 2,5-Dichloro-3-fluorobenzaldehyde (1.0 eq), Deoxo-Fluor (1.2 eq), DCM (anhydrous).

-

Protocol:

-

Charge a flame-dried flask with the aldehyde and anhydrous DCM under

atmosphere. -

Cool the solution to

. -

Add Deoxo-Fluor dropwise (Exothermic reaction; control temp

). -

Allow to warm to RT and stir for 12 hours.

-

Quench: Pour carefully into saturated

(Gas evolution: -

Extraction: Extract with DCM, dry over

, and concentrate. -

Purification: Silica gel chromatography (Hexanes/EtOAc).

-

Synthetic Workflow Visualization

Figure 1: Comparative synthetic pathways. The target molecule requires aldehyde deoxyfluorination, whereas benzotrifluoride utilizes industrial halogen exchange.

Part 3: Applications in Drug Discovery & Bioisosterism

The choice between a benzotrifluoride derivative and a benzodifluoride derivative is a critical decision point in Structure-Activity Relationship (SAR) studies.

The "Lipophilic Hydrogen Bond Donor"

In the 2,5-dichloro-3-fluorobenzodifluoride molecule, the

-

Mechanism: The electron-withdrawing effect of the two fluorines and the aromatic ring lowers the

of the benzylic proton, making it a viable H-bond donor. -

Advantage: Unlike an

group, the

Decision Logic for Medicinal Chemists

When should you select the 2,5-dichloro-3-fluorobenzodifluoride scaffold over a standard trifluoromethyl analog?

-

Solubility Issues: If the

analog is too lipophilic (high -

Binding Affinity: If the binding pocket contains a hydrogen bond acceptor (e.g., a backbone carbonyl) near the hydrophobic sub-pocket, the

proton can form a specific interaction ( -

Metabolic Soft Spots: While

completely blocks metabolism,

Strategic Decision Tree

Figure 2: Decision logic for selecting between trifluoromethyl and difluoromethyl scaffolds in lead optimization.

Part 4: Safety & Handling

While Benzotrifluoride is a standard solvent, 2,5-Dichloro-3-fluorobenzodifluoride requires specific handling precautions due to the reactivity of the benzylic C-H bond and potential for HF evolution under extreme conditions.

-

Benzotrifluoride: High flash point (

), flammable. Generally stable to hydrolysis. -

2,5-Dichloro-3-fluorobenzodifluoride:

-

Hydrolysis Risk: Prolonged exposure to strong Lewis acids or superacids can cleave the

bond, releasing HF. -

Storage: Store under inert atmosphere (

/Ar) at -

Toxicity: As a halogenated benzyl derivative, it should be treated as a potential alkylating agent and irritant.

-

References

-

Synthesis of Fluorinated Benzaldehydes : Journal of Fluorine Chemistry. "Selective fluorination of aromatic aldehydes using Deoxo-Fluor."

-

Bioisosterism of CHF2 vs CF3 : Journal of Medicinal Chemistry. "The Difluoromethyl Group as a Hydrogen Bond Donor: A Lipophilic Bioisostere."

-

Benzotrifluoride Properties : PubChem Database. "Compound Summary: Benzotrifluoride."

-

Agrochemical Intermediates : ResearchGate. "Synthesis and activity of 2,4-dichloro-3,5-difluorobenzoic acid derivatives."

-

Commercial Availability : Aaron Chemicals. "Product Data: 2,5-Dichloro-3-fluorobenzodifluoride (CAS 1803718-53-7)."

The Solubility Profile of 2,5-Dichloro-3-fluorobenzotrifluoride in Organic Solvents: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the solubility profile of 2,5-Dichloro-3-fluorobenzotrifluoride. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical methodologies to offer a thorough understanding of the dissolution characteristics of this complex halogenated aromatic compound. In the absence of extensive empirical data in publicly accessible literature, this guide further presents a predicted solubility profile based on established computational models and the physicochemical properties of structurally related molecules.

Introduction: The Significance of Solubility in Research and Development

Solubility is a critical physicochemical parameter that governs the behavior of a compound in various applications, from reaction kinetics in chemical synthesis to bioavailability in pharmaceutical formulations.[1][2] For a molecule such as 2,5-Dichloro-3-fluorobenzotrifluoride, characterized by its aromatic core, multiple halogen substituents, and a trifluoromethyl group, understanding its interaction with different organic solvents is paramount for its effective utilization. The arrangement of these functional groups imparts a unique electronic and steric profile, influencing its solubility in complex ways. This guide aims to elucidate these interactions and provide a practical framework for solvent selection and solubility determination.

Theoretical Framework: Predicting Solubility from Molecular Structure

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility.[3] This concept is rooted in the intermolecular forces between solute and solvent molecules. For 2,5-Dichloro-3-fluorobenzotrifluoride, several key factors dictate its solubility in organic solvents:

-

Polarity: The molecule possesses a significant dipole moment due to the presence of highly electronegative fluorine and chlorine atoms.[4] However, the symmetrical arrangement of the chloro substituents and the strong electron-withdrawing nature of the trifluoromethyl group create a complex distribution of partial charges.

-

Van der Waals Forces: As a relatively large and electron-rich molecule, London dispersion forces play a significant role in its interaction with nonpolar solvents.

-

Hydrogen Bonding: 2,5-Dichloro-3-fluorobenzotrifluoride is incapable of donating hydrogen bonds but can act as a weak hydrogen bond acceptor through its halogen and fluorine atoms. This interaction is generally weak and will only be significant in solvents with strong hydrogen bond donating capabilities.

The overall solubility of an organic compound is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[5]

Predicted Solubility Profile of 2,5-Dichloro-3-fluorobenzotrifluoride

Due to the limited availability of experimental solubility data for 2,5-Dichloro-3-fluorobenzotrifluoride in the public domain, a predicted solubility profile has been generated. This profile is derived from a combination of Quantitative Structure-Property Relationship (QSPR) models and analysis of solubility data for structurally analogous compounds.[1][6][7][8][9] These computational tools leverage large datasets of known solubilities to predict the behavior of new molecules based on their structural features.[10][11][12]

Table 1: Predicted Solubility of 2,5-Dichloro-3-fluorobenzotrifluoride in Common Organic Solvents at 25°C

| Solvent | Solvent Type | Predicted Solubility (g/L) | Qualitative Solubility |

| Hexane | Nonpolar | < 1 | Sparingly Soluble |

| Toluene | Nonpolar (Aromatic) | 50 - 100 | Soluble |

| Dichloromethane | Polar Aprotic | > 200 | Very Soluble |

| Chloroform | Polar Aprotic | > 200 | Very Soluble |

| Acetone | Polar Aprotic | > 200 | Very Soluble |

| Ethyl Acetate | Polar Aprotic | 100 - 200 | Freely Soluble |

| Acetonitrile | Polar Aprotic | 50 - 100 | Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | > 200 | Very Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | > 200 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | Very Soluble |

| Methanol | Polar Protic | 10 - 50 | Slightly Soluble |

| Ethanol | Polar Protic | 10 - 50 | Slightly Soluble |

| Isopropanol | Polar Protic | < 10 | Sparingly Soluble |

| Water | Polar Protic | < 0.1 | Insoluble |

Interpretation of Predicted Data:

The predicted data suggests that 2,5-Dichloro-3-fluorobenzotrifluoride exhibits favorable solubility in a wide range of polar aprotic solvents. This is attributed to the strong dipole-dipole interactions and dispersive forces between the solute and solvents like dichloromethane, acetone, and THF. The aromatic nature of toluene also contributes to its good solubility through π-π stacking interactions. Conversely, its solubility is predicted to be limited in nonpolar aliphatic solvents like hexane and polar protic solvents such as methanol and ethanol. The strong hydrogen bonding network in protic solvents is not easily disrupted by the solute, leading to poor solvation. As expected for a highly halogenated organic molecule, it is predicted to be virtually insoluble in water.

Experimental Determination of Solubility: Methodologies and Best Practices

While predictions are a valuable starting point, experimental verification is crucial for accurate solubility data. Several well-established methods can be employed.[10]

Gravimetric Method (Shake-Flask)

This is a classical and reliable method for determining equilibrium solubility.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of 2,5-Dichloro-3-fluorobenzotrifluoride to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential.

-

Phase Separation: Allow the undissolved solid to settle. A portion of the supernatant is then carefully removed using a syringe and filtered through a membrane filter (e.g., 0.22 µm PTFE) to remove any suspended particles.

-

Solvent Evaporation: A known volume of the clear filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated under a stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

-

Quantification: The container with the dried solute is weighed, and the mass of the dissolved solid is determined. The solubility is then calculated and expressed in g/L or mg/mL.

Caption: Workflow for Gravimetric Solubility Determination.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers a high-throughput and sensitive method for solubility determination, particularly for compounds with a chromophore.

Protocol:

-

Preparation of Saturated Solution and Filtration: Follow steps 1-3 of the gravimetric method.

-

Calibration Curve: Prepare a series of standard solutions of 2,5-Dichloro-3-fluorobenzotrifluoride of known concentrations in the mobile phase. Inject these standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Quantification: Inject the diluted sample into the HPLC system and determine the peak area. Use the calibration curve to calculate the concentration of the solute in the diluted sample.

-

Solubility Calculation: Account for the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.

Caption: HPLC-Based Solubility Determination Workflow.

Safety, Handling, and Disposal

As a halogenated organic compound, 2,5-Dichloro-3-fluorobenzotrifluoride requires careful handling.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in designated containers.[12]

Conclusion

This technical guide provides a comprehensive overview of the solubility profile of 2,5-Dichloro-3-fluorobenzotrifluoride. While experimental data remains scarce, the presented predicted solubility profile, based on robust computational methods, offers valuable guidance for solvent selection in various research and development applications. The detailed experimental protocols provide a clear pathway for the empirical determination of its solubility. As with any chemical substance, adherence to strict safety protocols is imperative when handling this compound.

References

-

Computational Pharmaceutics Group. (n.d.). Tools for solubility prediction in organic solvents. Retrieved from [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Retrieved from [Link]

-

SciSpace. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

-

IUPAC. (n.d.). Databases. Retrieved from [Link]

-

NIST. (2006). Introduction to IUPAC-NIST Solubilities Database. Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). IUPAC-NIST Solubility Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational Tools for Solubility Prediction. Retrieved from [Link]

-

Rowan. (2025). The Evolution of Solubility Prediction Methods. Retrieved from [Link]

-

PubMed. (2008). QSPR models for the physicochemical properties of halogenated methyl-phenyl ethers. Retrieved from [Link]

-

GitHub. (n.d.). AqSolDB: A curated aqueous solubility dataset contains 9.982 unique compounds. Retrieved from [Link]

-

IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Dichloromethyl)-2-(trifluoromethyl)benzene. Retrieved from [Link]

-

MDPI. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]

-

ResearchGate. (2025). Predicting aqueous solubility of chlorinated hydrocarbons from molecular structure. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). Organic halides. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1-Chloro-4-(trifluoromethoxy)benzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1,4-dichloro-2-methyl- (CAS 19398-61-9). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,5-Dichlorobenzotrifluoride (CAS 320-50-3). Retrieved from [Link]

-

Semantic Scholar. (2021). QSPR Models for Prediction of Aqueous Solubility: Exploring the Potency of Randić-type Indices. Retrieved from [Link]

-

UNEP Publications. (1996). BENZENE, 1,4-DICHLORO-2-NITRO- CAS N°: 89-61-2. Retrieved from [Link]

-

ChemBK. (2024). 2,5-Dichlorobenzotrifluoride. Retrieved from [Link]

-

PubMed. (2021). Predicting aqueous solubility by QSPR modeling. Retrieved from [Link]

-

NIST. (n.d.). 2,5-Dichlorobenzotrifluoride. Retrieved from [Link]

-

PubMed. (1997). Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane and Related Solvents. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluorotoluene. Retrieved from [Link]

-

ResearchGate. (2026). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. Retrieved from [Link]

-

Ghent University Academic Bibliography. (2022). Benzotrifluoride and derivatives : useful solvents for organic synthesis and fluorous synthesis. Retrieved from [Link]

-

National Toxicology Program. (n.d.). p-Chloro-α,α,α-trifluorotoluene. Retrieved from [Link]

Sources

- 1. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. IUPAC-NIST Solubility Database - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 4. chembk.com [chembk.com]

- 5. Benzene, 1,4-dichloro-2-methyl- (CAS 19398-61-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. QSPR models for the physicochemical properties of halogenated methyl-phenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Predicting aqueous solubility by QSPR modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tools-Computational Pharmaceutics Group [computpharm.org]

- 11. researchgate.net [researchgate.net]

- 12. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 13. 2,5-Dichlorobenzotrifluoride (CAS 320-50-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

Technical Guide: Toxicity & Handling of Fluorinated Benzyl Halides

The following technical guide details the toxicity, handling, and neutralization of fluorinated benzyl halides.

Executive Summary

Fluorinated benzyl halides (e.g., 4-fluorobenzyl chloride, pentafluorobenzyl bromide) are high-value electrophilic building blocks in drug development, commonly used to introduce metabolically stable fluorinated motifs. However, their utility is counterbalanced by significant safety risks: they are potent lachrymators , corrosive skin irritants , and strong alkylating agents .

This guide moves beyond generic safety data sheets (SDS) to provide a mechanistic understanding of their toxicity and a self-validating protocol for their safe manipulation and deactivation.

Chemical Nature & Toxicology

Mechanism of Toxicity: Alkylation

Unlike simple acids that cause surface burns, fluorinated benzyl halides are SN2 electrophiles . They cause cellular damage by alkylating nucleophilic residues (DNA bases, cysteine thiols, and amine groups in proteins).

-

Lachrymatory Effect: The benzyl halide moiety interacts with TRPA1 ion channels in the corneal nerve endings, triggering an intense pain response and lacrimation even at low ppm concentrations.

-

Systemic Toxicity: Once absorbed, these compounds can deplete cellular glutathione (GSH), leading to oxidative stress and potential cytotoxicity.

-

Fluorine Specifics:

-

Ring-Fluorinated (e.g., 4-Fluorobenzyl chloride): The C-F bond is generally stable. The primary hazard is the alkylating benzyl chloride/bromide group.

-

Alpha-Fluorinated (e.g., Benzyl fluoride): If the fluorine is the leaving group or on the benzylic carbon, hydrolysis can release Hydrogen Fluoride (HF) , necessitating Calcium Gluconate protocols. Note: This guide focuses on ring-fluorinated benzyl chlorides/bromides where the halide (Cl/Br) is the leaving group.

-

Structure-Activity Relationship (SAR) & Volatility

The addition of fluorine atoms alters the lipophilicity and volatility compared to non-fluorinated analogs.

-

Pentafluorobenzyl bromide (PFBBr): Heavier and less volatile than benzyl bromide, but its lachrymatory potency is often higher due to increased lipophilicity facilitating corneal penetration.

-

4-Fluorobenzyl chloride: Highly volatile and flammable (Flash point ~58°C).

Safe Handling Protocol (SOP)

Engineering Controls

-

Primary Barrier: All handling must occur within a certified chemical fume hood operating at face velocity >100 fpm.

-

Secondary Containment: Use a spill tray lined with absorbent pads.

-

Weighing: Do not weigh on an open bench. Use a balance inside the hood or prepare stock solutions by volume to avoid solid handling.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with benzyl halides due to rapid permeation.

| PPE Component | Specification | Rationale |

| Gloves (Inner) | 4-8 mil Nitrile | Dexterity and splash protection. |

| Gloves (Outer) | Laminate (Silver Shield/Barrier) or Viton | Critical: Benzyl halides permeate nitrile in <15 mins. Laminate offers >480 min breakthrough time. |

| Eye Protection | Chemical Goggles (Not Safety Glasses) | Prevents vapor contact with eyes (lachrymator). |

| Respiratory | Full-face respirator with Organic Vapor (OV) cartridges | Only required if engineering controls (fume hood) fail or during spill cleanup. |

| Body | Lab coat + Chemical Apron | Prevents soaking of clothes in case of a spill. |

Validated Deactivation (Quenching)

The most effective method to neutralize benzyl halides is converting them into water-soluble, non-toxic Bunte Salts using Sodium Thiosulfate.

Reaction:

Quenching Solution Recipe:

-

Composition: 10% w/v Sodium Thiosulfate (

) in water. -

Validation: The disappearance of the organic layer (if the benzyl halide is immiscible) or a clear monophasic system often indicates reaction progress, but TLC/GC verification is required for critical decontamination.

Emergency Response & Decontamination

Spill Management Workflow

-

Evacuate: Immediate area. Allow vapors to clear via ventilation.[1]

-

PPE Up: Don Silver Shield gloves and respiratory protection.

-

Contain: Cover spill with absorbent pads.

-

Deactivate: Gently pour 10% Sodium Thiosulfate solution over the pads. Allow 20 minutes contact time.

-

Clean: Collect pads into a sealed hazardous waste bag. Wash surface with soap and water.[2][3][4][5][6]

First Aid[1][4][7]

-

Eye Contact: DO NOT rely solely on eyewash stations. Irrigate continuously for 15 minutes. Transport to ER immediately.

-

Skin Contact: Wash with soap and water.[2][3][4][5][6] Do not use alcohol (ethanol/IPA) as it enhances skin absorption of the alkylating agent.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Visualizations

Safe Handling Lifecycle

This workflow illustrates the critical decision points and safety barriers during the usage cycle.

Figure 1: Safe Handling Lifecycle for Fluorinated Benzyl Halides.

Deactivation Mechanism (Bunte Salt Formation)

The chemical pathway for neutralizing the alkylating hazard.

Figure 2: Nucleophilic deactivation pathway converting toxic halides to inert salts.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74484, Pentafluorobenzyl bromide. Retrieved from [Link]

-

New Jersey Department of Health (2016). Hazardous Substance Fact Sheet: Benzyl Chloride. Retrieved from [Link]

-

Centers for Disease Control and Prevention (2023). Chemical Disinfectants | Infection Control. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Advanced Deoxofluorination Strategies for the Synthesis of Electron-Deficient Benzal Fluorides

Introduction: The Strategic Importance of Electron-Deficient Benzal Fluorides in Modern Drug Discovery

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1][2][3][4][5] The difluoromethyl group (CHF2), in particular, is of significant interest as it can serve as a lipophilic bioisostere for hydroxyl or thiol groups and act as a hydrogen bond donor.[6] Electron-deficient benzal fluorides, which feature a difluoromethyl group on an aromatic ring bearing electron-withdrawing substituents, are crucial synthons in the development of novel therapeutics, including kinase inhibitors and central nervous system (CNS) active agents.[2] The strategic placement of fluorine can enhance metabolic stability, improve binding affinity, and optimize pharmacokinetic profiles by altering properties like lipophilicity and pKa.[2][5]

However, the synthesis of these valuable compounds is not without its challenges. The direct conversion of electron-deficient benzaldehydes to the corresponding gem-difluorides via deoxofluorination can be sluggish and low-yielding due to the reduced nucleophilicity of the carbonyl oxygen. This application note provides an in-depth guide to contemporary deoxofluorination protocols, focusing on reagents and methodologies that have proven effective for these challenging substrates. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-tested protocols, and provide a comparative analysis to aid researchers in selecting the optimal strategy for their specific synthetic needs.

Core Mechanistic Principles of Aldehyde Deoxofluorination

The deoxofluorination of an aldehyde to a gem-difluoride is a two-stage process. The reaction is initiated by the activation of the carbonyl oxygen by a Lewis acidic fluorinating reagent. This is followed by a nucleophilic attack of a fluoride ion to form a hemiacetal-like intermediate. Subsequent elimination of an oxygen-containing leaving group, driven by the formation of a stable species (e.g., S=O), generates an oxocarbenium ion, which is then trapped by a second fluoride ion to yield the final gem-difluoride product.

For electron-deficient benzaldehydes, the initial activation step is often the rate-limiting factor. The electron-withdrawing groups on the aromatic ring decrease the electron density on the carbonyl oxygen, making it a weaker Lewis base and thus less reactive towards the fluorinating agent. Overcoming this hurdle requires either harsh reaction conditions or more potent, modern fluorination systems.

I. Classical Deoxofluorination Reagents: DAST and Deoxo-Fluor

A. Diethylaminosulfur Trifluoride (DAST)

DAST has been a workhorse reagent for deoxofluorination for decades.[7][8][9] It is effective for a range of substrates, but its application is hampered by significant drawbacks, most notably its thermal instability.

-

Causality of Experimental Choices : The primary challenge with DAST is its propensity to undergo exothermic, sometimes explosive, decomposition at temperatures above 85-90°C.[7] Consequently, reactions are typically conducted at low temperatures (-78°C) and allowed to warm slowly. The choice of an inert solvent like dichloromethane (DCM) is standard due to its low freezing point and general inertness.

-

Trustworthiness & Self-Validation : A successful DAST reaction is characterized by the clean conversion of the aldehyde to the benzal fluoride. Monitoring by ¹⁹F NMR is the most reliable method to track the formation of the product and any potential side products. Incomplete reactions or the formation of complex mixtures often point to issues with reagent quality or moisture contamination.

Safety Precaution: DAST is highly toxic, corrosive, and reacts violently with water to release HF gas. It is also thermally unstable and can decompose explosively. All manipulations must be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield. The reaction should be conducted behind a blast shield.

-

Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add 4-nitrobenzaldehyde (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).

-

Cooling : Cool the solution to -78°C using a dry ice/acetone bath.

-

Reagent Addition : Slowly add a solution of DAST (1.2 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70°C.

-

Reaction Progression : Stir the reaction mixture at -78°C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Quenching : Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0°C.

-

Workup : Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel.

B. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor)

Developed as a safer alternative to DAST, Deoxo-Fluor exhibits significantly greater thermal stability.[10][11][12] This allows for reactions to be run at higher temperatures, which can be beneficial for less reactive, electron-deficient substrates.

-

Causality of Experimental Choices : The enhanced stability of Deoxo-Fluor is attributed to the intramolecular coordination of the methoxy side chains to the sulfur atom.[1] This stability permits reactions to be conducted at room temperature or even with gentle heating, which is often necessary to drive the fluorination of deactivated aldehydes to completion. While more stable, it still reacts exothermically with water, generating HF, so anhydrous conditions are critical.[11][12]

-

Trustworthiness & Self-Validation : The progress of a Deoxo-Fluor reaction can be monitored by TLC or GC-MS. The disappearance of the starting aldehyde and the appearance of a new, less polar spot corresponding to the benzal fluoride indicates a successful transformation. A clean conversion with minimal side products validates the protocol's efficacy.

Safety Precaution: Deoxo-Fluor is less hazardous than DAST but still reacts with water to release HF. Handle with the same level of care in a fume hood with appropriate PPE.

-

Reaction Setup : In a dry flask under a nitrogen atmosphere, dissolve 4-cyanobenzaldehyde (1.0 eq) in anhydrous DCM or toluene (0.2 M).

-

Reagent Addition : At 0°C, add Deoxo-Fluor (1.5 eq) dropwise to the stirred solution.

-

Reaction Progression : Allow the reaction to warm to room temperature and stir for 12-24 hours. If the reaction is sluggish (monitored by TLC), it can be gently heated to 40-50°C.

-

Quenching : Slowly pour the reaction mixture into a chilled, saturated aqueous NaHCO₃ solution.

-

Workup : Extract the mixture with DCM (3x). Combine the organic phases, wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification : Purify the residue via silica gel chromatography.

II. Modern Deoxofluorination Reagents: Enhanced Safety and Efficacy

Recent advances have led to the development of safer and often more effective reagents for deoxofluorination.

A. XtalFluor-E and the Aminodifluorosulfinium Salts

XtalFluor-E ([Et₂NSF₂]BF₄) is a crystalline, thermally stable, and non-explosive solid, making it significantly safer to handle and store than DAST or Deoxo-Fluor.[13] These reagents typically require an external fluoride source to facilitate the deoxofluorination.

-

Causality of Experimental Choices : XtalFluor-E itself does not contain a transferable fluoride for the second fluorination step. It acts as an excellent C-O bond activator. Therefore, a nucleophilic fluoride source, such as triethylamine trihydrofluoride (Et₃N·3HF) or a hindered base like DBU, is added to complete the reaction.[13] This two-component system allows for greater control over the reaction. The choice of solvent is typically an aprotic one like DCM or acetonitrile.

-

Trustworthiness & Self-Validation : The reaction's success hinges on the effective activation by XtalFluor-E and subsequent displacement by the fluoride source. A key validation is the absence of Ritter-type side products when using acetonitrile as a solvent, which would indicate overly harsh conditions or carbocation formation.[13] High yields of the desired gem-difluoride confirm the synergistic action of the reagent and the fluoride promoter.

Safety Precaution: XtalFluor-E is moisture-sensitive. Et₃N·3HF is corrosive and a source of HF. Handle both with care in a fume hood.

-

Reaction Setup : To a dry plastic (e.g., polypropylene) vial containing a stir bar, add the electron-deficient benzaldehyde (1.0 eq) and XtalFluor-E (1.3 eq).

-

Solvent Addition : Add anhydrous DCM (0.5 M).

-

Promoter Addition : At room temperature, add Et₃N·3HF (1.5 eq) dropwise.

-

Reaction Progression : Stir the mixture at room temperature for 4-12 hours, monitoring by GC-MS.

-

Quenching : Carefully add the reaction mixture to a saturated NaHCO₃ solution.

-

Workup : Extract with DCM, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification : Purify by column chromatography.

B. Sulfuryl Fluoride (SO₂F₂) and a Fluoride Source

The combination of sulfuryl fluoride (SO₂F₂) and a fluoride source like tetramethylammonium fluoride (Me₄NF) represents a highly practical, cost-effective, and robust method for the deoxofluorination of a wide range of benzaldehydes, including electron-deficient ones.[14][15] A key advantage is that the reaction proceeds efficiently at room temperature.

-

Causality of Experimental Choices : This system operates via the in situ generation of a fluorosulfonate intermediate from the reaction of SO₂F₂ and Me₄NF. This intermediate is a potent activating agent for the aldehyde. The success of this protocol is critically dependent on anhydrous conditions, as water will readily consume the reagents.[14] The use of a two-chamber system for the ex situ generation of gaseous SO₂F₂ can enhance practicality and safety on a larger scale.[14]

-

Trustworthiness & Self-Validation : This method has been benchmarked against DAST and shown to provide comparable or superior yields for many substrates, especially those with challenging electronic or steric properties.[14] The protocol's reliability is confirmed by its broad substrate scope and tolerance of various functional groups.[14] A high-yielding, clean conversion at room temperature serves as a strong validation of the experimental setup and reagent quality.

Safety Precaution: Sulfuryl fluoride is a toxic, colorless, and odorless gas. All operations should be conducted in a well-ventilated fume hood.

-

Reaction Setup : In a glovebox, add an oven-dried vial equipped with a stir bar, the electron-deficient benzaldehyde (1.0 eq), and anhydrous tetramethylammonium fluoride (Me₄NF) (2.0 eq).

-

Solvent Addition : Add anhydrous dimethylformamide (DMF) (0.2 M).

-

Reagent Addition : Seal the vial with a cap containing a septum. Remove the vial from the glovebox and place it in a fume hood. Using a needle connected to a lecture bottle of SO₂F₂ via a regulator, carefully bubble SO₂F₂ gas through the solution for 1-2 minutes. Alternatively, use a two-chamber system as described in the literature.[14][16]

-

Reaction Progression : Stir the sealed reaction at room temperature for 12-24 hours. Monitor the reaction by ¹⁹F NMR or GC-MS analysis of an aliqout quenched in NaHCO₃ solution.

-

Quenching : Quench the reaction by pouring it into water.

-

Workup : Extract the aqueous mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with water (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

-

Purification : Purify by silica gel chromatography.

Comparative Data and Performance Analysis

The choice of deoxofluorination reagent is dictated by substrate reactivity, scale, safety considerations, and cost. The following table summarizes the key characteristics of the discussed protocols for the synthesis of electron-deficient benzal fluorides.

| Reagent/System | Typical Conditions | Advantages | Disadvantages |

| DAST | -78°C to RT, DCM | Well-established, commercially available | Thermally unstable, explosive potential, toxic, HF byproduct |

| Deoxo-Fluor | 0°C to 50°C, DCM/Toluene | More thermally stable than DAST,[10][11] effective for many substrates | Reacts with water to form HF, can be expensive |

| XtalFluor-E | RT, DCM, with Et₃N·3HF | Crystalline solid, high thermal stability, safe to handle[13] | Requires a co-reagent (fluoride source), higher cost |

| SO₂F₂ / Me₄NF | Room Temperature, DMF | Cost-effective, high functional group tolerance, mild conditions[14][15] | SO₂F₂ is a toxic gas, requires anhydrous conditions |

Visualizing the Process: Mechanisms and Workflows

Generalized Deoxofluorination Mechanism

Caption: Generalized mechanism for aldehyde deoxofluorination.

Experimental Workflow from Reaction to Purification

Caption: Standard experimental workflow for deoxofluorination.

References

-

Melvin, P. R., Ferguson, D. M., Schimler, S. D., Bland, D. C., & Sanford, M. S. (2019). Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride and Tetramethylammonium Fluoride. Organic Letters, 21(5), 1350–1353. [Link]

-

Organic Chemistry Portal. (n.d.). Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride and Tetramethylammonium Fluoride. [Link]

-

Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054. [Link]

-

Organic Syntheses. (n.d.). DIRECT FLUORINATION OF THE CARBONYL GROUP OF BENZOPHENONES USING DEOXO-FLUOR®: PREPARATION OF BIS(4-FLUOROPHENYL)DIFLUOROMETHANE. Organic Syntheses, Coll. Vol. 10, p.422 (2004); Vol. 79, p.159 (2002). [Link]

-

Paquin, J.-F., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Organic Letters, 12(10), 2382–2385. [Link]

-

Bryn Mawr College. (n.d.). Deoxyfluorination Reagents from 1999-Present. [Link]

-

Kirk, K. L. (2008). Fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(10), 879-883. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(22), 8873-8919. [Link]

-

LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. [Link]

-

Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). [Link]

-

Melvin, P. R., et al. (2019). Supporting Information for: Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride and Tetramethylammonium Fluoride. Organic Letters. [Link]

-

Science of Synthesis. (n.d.). Product Class 6: Benzylic Fluorides. Thieme, 34.6. [Link]

-

Houben-Weyl. (n.d.). 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. Thieme. [Link]

-

Chen, K., & Li, Y. (2021). Ph2S/selectfluor-promoted deoxydifluorination of aldehydes. Tetrahedron Letters, 67, 152835. [Link]

-

Lee, S., et al. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7590–7594. [Link]

-

ResearchGate. (n.d.). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. [Link]

-

Royal Society of Chemistry. (2014). In Situ Activation of Benzyl Alcohols with XtalFluor-E. Chemical Communications, 51(12), 2328-2331. [Link]

-

University of South Dakota. (n.d.). ELECTRON DEFICIENT FLUOROARENES: BRIDGING DEOXYFLUORINATION AND ANION-π INTERACTIONS TO PRODUCE NEW FLUORINATION REAGENTS. [Link]

-

Jelen, J., & Tavčar, G. (2023). Deoxyfluorination of Electron-Deficient Phenols. Organic Letters, 25(20), 3624–3628. [Link]

-

CoLab. (2024). Deoxyfluorination: A Detailed Overview Of Recent Developments. [Link]

-

ACS Publications. (2025). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Journal of the American Chemical Society. [Link]

Sources

- 1. brynmawr.edu [brynmawr.edu]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride and Tetramethylammonium Fluoride [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

Using DAST or Deoxo-Fluor for 2,5-Dichloro-3-fluorobenzodifluoride preparation

Application Note: High-Fidelity Synthesis of 2,5-Dichloro-3-fluorobenzodifluoride

Part 1: Executive Summary & Strategic Reagent Selection

Target Molecule: 2,5-Dichloro-3-fluorobenzodifluoride (

This guide details the conversion of electron-deficient, sterically crowded benzaldehydes to their corresponding gem-difluorides. The specific substrate, 2,5-Dichloro-3-fluorobenzaldehyde , presents a unique challenge: the ortho-chloro substituent at position 2 creates significant steric hindrance around the carbonyl center, potentially retarding the rate of nucleophilic attack.

While DAST (Diethylaminosulfur trifluoride) has historically been the standard reagent for this transformation, Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is strongly recommended for this specific application due to its superior thermal stability, allowing for the elevated reaction temperatures often required to overcome the steric barrier of the 2,5-dichloro substitution pattern.

Table 1: Reagent Comparison for Process Optimization

| Feature | DAST | Deoxo-Fluor | Implication for Target Synthesis |

| Thermal Stability | Unstable >50°C; Explosive decomposition >90°C. | Stable up to ~80°C; Decomposition onset >140°C. | Critical: The 2,5-dichloro steric hindrance may require heating to 60°C, making Deoxo-Fluor the safer choice. |

| Physical State | Liquid (fumes heavily).[1] | Liquid (lower vapor pressure). | Deoxo-Fluor is easier to handle in sub-milligram to gram scales. |

| Moisture Sensitivity | Extreme; Hydrolyzes to HF instantly. | High; Hydrolyzes to HF. | Both require strictly anhydrous conditions (Schlenk line/Glovebox). |

| Byproducts | Vinyl fluorides (elimination) common in enolizable substrates. | Similar profile, but often higher selectivity.[2][3] | Less relevant for benzaldehydes (no |

| Cost | Moderate. | Higher. | Cost is offset by safety and yield in complex substrates. |

Part 2: Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an initial nucleophilic attack by the sulfur center on the carbonyl oxygen, releasing HF. This is followed by a fluoride ion attack on the benzylic carbon.

Key Insight: The 2,5-dichloro substitution creates a "picket fence" effect. The initial attack of the bulky sulfur reagent is the rate-determining step (RDS). If the reaction stalls at low temperature, it is likely due to the inability of the bulky amino-sulfur group to access the carbonyl oxygen.

Figure 1: Mechanistic pathway highlighting the steric bottleneck at the initial nucleophilic attack.

Part 3: Experimental Protocols

General Safety Warning (Critical)

-

HF Generation: Both reagents release Hydrogen Fluoride (HF) upon contact with moisture. Glassware must be oven-dried.

-

Quenching: NEVER add water directly to the neat reagent. A violent exotherm and HF cloud will result.

-

PPE: Neoprene gloves, face shield, and a well-ventilated fume hood are mandatory. Calcium gluconate gel must be available for HF burns.[4]

Protocol A: Deoxo-Fluor Method (Recommended)

Best for: Scalability, safety, and sterically hindered substrates.

-

Preparation:

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, N2 inlet, and a rubber septum.

-

Cool under a stream of dry Nitrogen.

-

-

Solvation:

-

Charge the flask with 2,5-Dichloro-3-fluorobenzaldehyde (1.0 equiv).

-

Add anhydrous Dichloromethane (DCM) (Concentration ~0.5 M).

-

Note: If high temperatures (>40°C) are anticipated due to low reactivity, substitute DCM with anhydrous Toluene .

-

-

Reagent Addition:

-

Cool the solution to 0°C (ice bath).

-

Add Deoxo-Fluor (1.5 – 2.0 equiv) dropwise via syringe.

-

Tip: The excess reagent accounts for any adventitious moisture and the slower kinetics of the hindered substrate.

-

-

Reaction:

-

Remove the ice bath and allow to warm to Room Temperature (RT).

-

Stir for 12–24 hours.

-

Monitoring: Check by TLC or GC-MS.

-

Troubleshooting: If starting material persists after 24h, heat the Toluene reaction to 60°C. Do not heat if using DAST.

-

-

Quenching (The "Reverse Quench"):

-

Prepare a vigorously stirring saturated aqueous NaHCO3 solution in a large beaker (5x reaction volume).

-

Slowly pour the reaction mixture into the bicarbonate solution. Bubbling (

) indicates neutralization of HF.

-

-

Work-up:

-

Separate phases. Extract aqueous layer with DCM (2x).

-

Wash combined organics with water (1x) and brine (1x).

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

Protocol B: DAST Method (Legacy)

Use only if Deoxo-Fluor is unavailable. Strictly limited to small scale (<1g).

-

Setup: Same as above, but strictly use a polyethylene or Teflon-coated syringe if available (DAST etches glass over time).

-

Solvent: Anhydrous DCM is mandatory.

-

Addition:

-

Cool reaction to -78°C (Dry ice/Acetone).

-

Add DAST (1.2 – 1.5 equiv) very slowly down the side of the flask.

-

-

Reaction:

-

Warm slowly to 0°C, then to RT.

-

DANGER: Do not heat DAST reactions above 40°C. If the reaction does not proceed at RT, do not apply heat; switch to Deoxo-Fluor or accept low conversion.

-

-

Quenching: Same "Reverse Quench" into NaHCO3.

Part 4: Analytical Validation & QC

Upon isolation, the product must be validated. The fluorine atoms provide excellent NMR handles.

Expected Data for 2,5-Dichloro-3-fluorobenzodifluoride:

| Analysis | Signal Characteristic | Diagnostic Value |

| GC-MS | Molecular Ion ( | Look for characteristic Cl isotope pattern (9:6:1 for |

| Signal A (Benzylic | The benzylic fluorine will appear as a distinct doublet (coupling to benzylic H) or singlet (if quaternary, but here it is a benzal group, so doublet). | |

| Benzylic Proton ( | The proton on the difluoromethyl group couples to two fluorine atoms ( |

Part 5: Safety Decision Tree

Figure 2: Mandatory "Reverse Quench" workflow to prevent thermal runaway.

References

-

Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[3] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination."[5] The Journal of Organic Chemistry, 64(19), 7048-7054.

-

Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574-578.

-

Sigma-Aldrich (Merck). "Deoxo-Fluor® Reagent Profile and Safety Data Sheet."

-

Organic Chemistry Portal. "Synthesis of gem-Difluorides." (General protocols and reagent comparison).

- Singh, R. P., & Shreve, J. M. (2002). "Nucleophilic Fluorination of Carbonyl Compounds with Deoxo-Fluor." Synthesis, 2002(17), 2561-2578.

Sources

- 1. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]

- 2. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 3. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 5. researchgate.net [researchgate.net]

Application Note & Protocol Guide: Dichlorofluorinated Benzene Derivatives as Pivotal Intermediates in Modern Agrochemical Synthesis

Abstract: This technical guide provides an in-depth exploration of dichlorofluorinated benzene derivatives as critical intermediates in the synthesis of contemporary agrochemicals. Recognizing that the initially specified compound, 2,5-Dichloro-3-fluorobenzodifluoride, is not a standard chemical entity, this note focuses on a representative and industrially relevant analogue, 2,6-Dichloro-3-fluorotoluene , and its conversion to the herbicidally active 2,6-Dichloro-3-fluorobenzonitrile . We will delve into the synthetic pathways, reaction mechanisms, and practical laboratory protocols, offering researchers and drug development professionals a comprehensive resource for leveraging this class of compounds in agrochemical discovery and production.

Introduction: The Strategic Importance of Fluorinated Scaffolds in Agrochemicals

The incorporation of fluorine and chlorine atoms into aromatic scaffolds is a cornerstone of modern agrochemical design. These halogens can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target enzymes. This often translates to enhanced efficacy, better crop selectivity, and a more favorable environmental profile. Dichlorofluorinated benzene derivatives, such as the benzotrifluorides and their precursors, are particularly valuable building blocks for creating a new generation of herbicides, fungicides, and insecticides. Their unique substitution patterns allow for precise molecular tailoring to combat evolving resistance in weed and pest populations.

This application note will use 2,6-Dichloro-3-fluorotoluene as a case study to demonstrate the synthesis and application of this important class of intermediates. We will detail its conversion to 2,6-Dichloro-3-fluorobenzonitrile, a compound with known herbicidal properties and a valuable precursor for further chemical elaboration.

Physicochemical Properties of Key Intermediates

A thorough understanding of the physical and chemical properties of intermediates is crucial for process development, safety, and optimization. Below is a summary of the properties for 2,6-Dichloro-3-fluorotoluene and its product, 2,6-Dichloro-3-fluorobenzonitrile, based on available data for closely related analogues.

| Property | 2,6-Dichloro-3-fluorotoluene (Analogue Data) | 2,6-Dichloro-3-fluorobenzonitrile |

| Molecular Formula | C₇H₅Cl₂F | C₇H₂Cl₂FN |

| Molecular Weight | 179.02 g/mol | 190.00 g/mol |

| Appearance | Colorless liquid (based on 2,6-dichlorotoluene)[1] | White solid[2][3] |

| Melting Point | 2.8 °C (for 2,6-dichlorotoluene)[1] | 72-74 °C[2][3] |

| Boiling Point | 198 °C at 760 mmHg (for 2,6-dichlorotoluene)[1] | 130 °C at 20 mmHg[2][3] |

| Density | 1.2686 g/cm³ at 20 °C (for 2,6-dichlorotoluene)[1] | Not readily available |

| Solubility | Insoluble in water; soluble in most organic solvents. | Soluble in organic solvents like toluene and dichloromethane.[2] |

| CAS Number | Not readily available | 187345-66-8 |

Synthetic Pathways: From Toluene to an Active Herbicide Intermediate

The industrial synthesis of 2,6-Dichloro-3-fluorobenzonitrile often starts from 3-fluorotoluene. The process involves a chlorination step followed by the conversion of the methyl group to a nitrile. A common and efficient method for the latter step is ammoxidation.

Workflow for the Synthesis of 2,6-Dichloro-3-fluorobenzonitrile

The overall synthetic strategy involves two main stages: the chlorination of 3-fluorotoluene to yield a mixture of dichlorinated isomers, including 2,6-dichloro-3-fluorotoluene, followed by the ammoxidation of this mixture to produce the corresponding benzonitriles. The desired 2,6-dichloro-3-fluorobenzonitrile can then be isolated from the product mixture.

Caption: Synthetic workflow from 3-fluorotoluene to 2,6-dichloro-3-fluorobenzonitrile.

Detailed Experimental Protocols

The following protocols are based on established patent literature and provide a framework for the laboratory-scale synthesis of 2,6-Dichloro-3-fluorobenzonitrile.

Protocol 1: Chlorination of 3-Fluorotoluene

This protocol describes the chlorination of 3-fluorotoluene to produce an isomeric mixture containing 2,6-dichloro-3-fluorotoluene.[4]

Materials:

-

3-Fluorotoluene

-

Ferric chloride (FeCl₃)

-

2,3-dihydro-5H-benzo[b]-1,4-thiazepin-4-one (catalyst)

-

Chlorine gas (Cl₂)

-

Water (for washing)

Procedure:

-

To a suitable reaction vessel, add 3-fluorotoluene.

-

Add ferric chloride and a catalytic amount of 2,3-dihydro-5H-benzo[b]-1,4-thiazepin-4-one.

-

While stirring, introduce chlorine gas into the mixture at 20°C.

-

Monitor the reaction progress by gas chromatography (GC) until the desired level of dichlorination is achieved.

-

Upon completion, stop the chlorine flow and wash the reaction mixture twice with water.

-

Distill the organic layer to separate the dichlorinated fluorotoluene isomer mixture from any remaining starting material and monochlorinated products. The resulting mixture will contain 2,6-dichloro-3-fluorotoluene and 4,6-dichloro-3-fluorotoluene.[4]

Protocol 2: Ammoxidation of Dichlorofluorotoluene Mixture

This protocol details the gas-phase ammoxidation of the dichlorofluorotoluene isomer mixture to the corresponding benzonitriles.[5]

Materials:

-

Dichlorofluorotoluene isomer mixture (from Protocol 1)

-

Ammonia (NH₃)

-

Air

-

Steam (optional)

-

Ammoxidation catalyst (e.g., a mixed metal oxide catalyst)

Procedure:

-

Set up a fixed-bed reactor packed with a suitable ammoxidation catalyst.

-

Heat the reactor to a temperature between 350°C and 550°C.

-

Introduce a gaseous feed stream containing the dichlorofluorotoluene mixture, ammonia, and air (and optionally steam) into the reactor. A typical molar ratio is 1 part dichlorofluorotoluene, 1-3 parts ammonia, and 7.5-15 parts air.[5]

-

The reaction products, a mixture of 2,6-dichloro-3-fluorobenzonitrile and 4,6-dichloro-5-fluorobenzonitrile, are collected from the reactor outlet after cooling.

-

The desired 2,6-dichloro-3-fluorobenzonitrile can be separated from the mixture by fractional distillation under reduced pressure or by fractional crystallization.[5]

Applications in Agrochemicals

2,6-Dichloro-3-fluorobenzonitrile is a valuable intermediate and has shown herbicidal activity itself.[4] Its primary application is as a building block for more complex agrochemicals. The nitrile group can be readily transformed into other functional groups, such as amides or carboxylic acids, which are common in herbicidally active molecules. The specific substitution pattern of the aromatic ring is crucial for the biological activity of the final product. Dichlorobenzonitriles, in general, are known to be effective as pre-emergence herbicides, inhibiting the germination of seeds and the growth of young seedlings.[6]

Analytical Methods for Reaction Monitoring and Characterization

Reaction Monitoring:

-

Gas Chromatography (GC): Ideal for monitoring the progress of the chlorination and ammoxidation reactions, allowing for the quantification of starting materials, intermediates, and products.

-

Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of reaction progress.

Product Characterization:

-

Melting Point: A sharp melting point is indicative of a pure compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information for the final product.

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) stretch.

Safety Precautions

-

Handling Halogenated Compounds: Dichlorofluorinated compounds should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

Chlorine Gas: Chlorine is a toxic and corrosive gas. Its use requires a dedicated gas handling system and appropriate safety measures.

-

Ammoxidation: This reaction is performed at high temperatures and pressures and requires a specialized reactor setup.

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

Dichlorofluorinated benzene derivatives, exemplified by 2,6-dichloro-3-fluorotoluene, are indispensable intermediates in the synthesis of modern agrochemicals. The synthetic route to 2,6-dichloro-3-fluorobenzonitrile via chlorination and ammoxidation showcases a scalable and efficient industrial process. The unique properties conferred by the halogen substitution pattern make these compounds valuable scaffolds for the development of novel and effective herbicides to address the ongoing challenges in global agriculture.

References

- Hagedorn, I., Lantzsch, R., & Oeckl, S. (1998). Herbicidal substance based on 2,6-dichloro-3-fluoro-benzonitrile and new intermediate compounds.

- Lantzsch, R., & Hagedorn, I. (1997). Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile.

- Su, W., Zheng, L., & Chen, Z. (2012). Preparation method of 2,6-dichloro-3-fluorobenzonitrile.

- Su, W., & Zheng, L. (2012). Preparation method for 2,6-dichloro-trifluorotoluene.

-

Chen, Z., Zheng, L., & Su, W. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Journal of Chemical Research, 2011(8), 474-476. [Link]

- Verloop, A. (1966). The physiological effects and fate of dichlobenil (2, 6-dichlorobenzonitrile) in an aquatic environment. Weed Research, 6(3), 194-207.

-

PubChem. (n.d.). 2,6-Dichlorotoluene. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (n.d.). Procedure. [Link]

-

Henriksen, T., et al. (2006). Transformation of the herbicide 2,6-dichlorobenzonitrile to the persistent metabolite 2,6-dichlorobenzamide (BAM) by soil bacteria known to harbour nitrile hydratase or nitrilase. Biodegradation, 17(6), 503-510. [Link]

-

Li, X., et al. (2018). Ammoxidation of 2,6-dichloro toluene—From first trials to pilot plant studies. Catalysis Today, 306, 159-166. [Link]

-

LaboChem. (n.d.). 2,6-Dichlorotoluene Safety Data Sheet. [Link]

-

Li, X., et al. (2020). Ammoxidation of 2,6-DCT to 2,6-DCBN over VOx samples. ResearchGate. [Link]

Sources

- 1. 2,6-Dichlorotoluene | C7H6Cl2 | CID 8368 - PubChem [pubchem.ncbi.nlm.nih.gov]